4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
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Overview
Description
4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Dihydroacenaphthylene Moiety: The dihydroacenaphthylene moiety can be introduced through a Friedel-Crafts acylation reaction, where acenaphthene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and dihydroacenaphthylene moieties.
Reduction: Reduced forms of the benzamide and dihydroacenaphthylene moieties.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-(4-isobutyryl-1-piperazinyl)phenyl)benzamide
- 4-butoxy-N-(2-(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide
Uniqueness
4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-15-28-19-12-9-18(10-13-19)23(27)26-24(29)25-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEHTANHDCBULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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